molecular formula C11H6ClN3OS B1434375 5-(2-Chloropyridin-4-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole CAS No. 1955541-17-9

5-(2-Chloropyridin-4-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole

Cat. No.: B1434375
CAS No.: 1955541-17-9
M. Wt: 263.7 g/mol
InChI Key: BAUFVLBOALAAGX-UHFFFAOYSA-N
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Description

5-(2-Chloropyridin-4-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloropyridin-4-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloropyridine-4-carboxylic acid hydrazide with thiophene-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloropyridin-4-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted pyridine derivatives.

Scientific Research Applications

5-(2-Chloropyridin-4-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole has been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Materials Science: Investigation as a component in organic light-emitting diodes (OLEDs) or other electronic materials.

    Biological Studies: Examination of its interactions with biological targets such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 5-(2-Chloropyridin-4-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved can vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chloropyridin-4-yl)-3-phenyl-1,2,4-oxadiazole
  • 5-(2-Chloropyridin-4-yl)-3-(furan-3-yl)-1,2,4-oxadiazole
  • 5-(2-Chloropyridin-4-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole

Uniqueness

5-(2-Chloropyridin-4-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is unique due to the presence of both the thiophene and oxadiazole rings, which can impart distinct electronic and steric properties. These features may enhance its biological activity or its suitability for specific applications in materials science.

Properties

IUPAC Name

5-(2-chloropyridin-4-yl)-3-thiophen-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3OS/c12-9-5-7(1-3-13-9)11-14-10(15-16-11)8-2-4-17-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUFVLBOALAAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=NC(=NO2)C3=CSC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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